molecular formula C25H31N3O3 B362655 N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide CAS No. 876724-17-3

N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide

Cat. No.: B362655
CAS No.: 876724-17-3
M. Wt: 421.5g/mol
InChI Key: IHZCTTDIWYJANU-UHFFFAOYSA-N
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Description

N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide: is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core linked to a cyclohexanecarboxamide moiety through a flexible ethyl chain, which is further substituted with a 4-methoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 4-Methoxyphenoxy Group: The 4-methoxyphenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with an alkyl halide.

    Linking the Benzimidazole Core to the Cyclohexanecarboxamide: This step involves the formation of an amide bond between the benzimidazole derivative and cyclohexanecarboxylic acid or its activated derivative (e.g., acid chloride).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the methoxy group.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like alkyl halides, phenols, and amines are commonly used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s benzimidazole core is known for its potential as an antiparasitic and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to proteins and enzymes, inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad-spectrum biological activity.

    Mebendazole: An antiparasitic agent used to treat worm infections.

    Albendazole: Another antiparasitic agent with a similar structure and function to mebendazole.

    Thiabendazole: Used as an antifungal and antiparasitic agent.

Uniqueness

N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenoxy group and the cyclohexanecarboxamide moiety differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets and novel applications.

Properties

IUPAC Name

N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-30-20-11-13-21(14-12-20)31-18-17-28-23-10-6-5-9-22(23)27-24(28)15-16-26-25(29)19-7-3-2-4-8-19/h5-6,9-14,19H,2-4,7-8,15-18H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZCTTDIWYJANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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